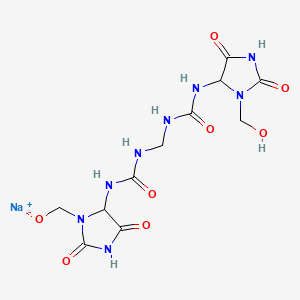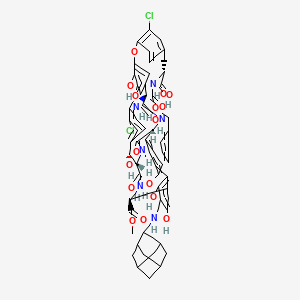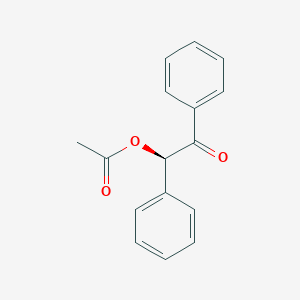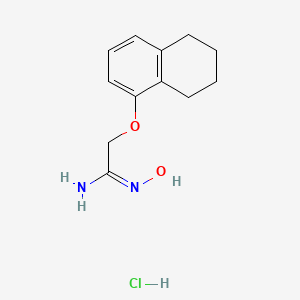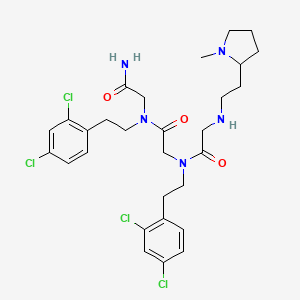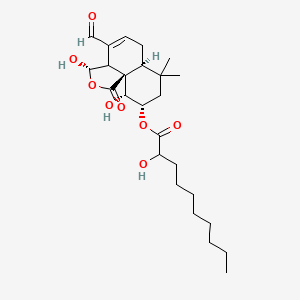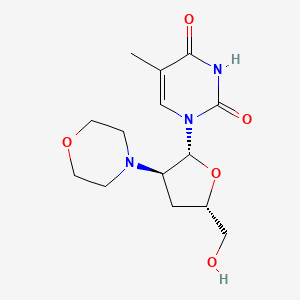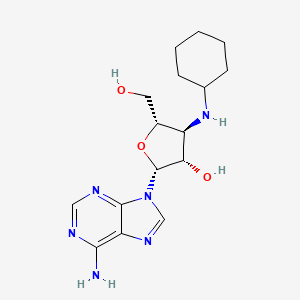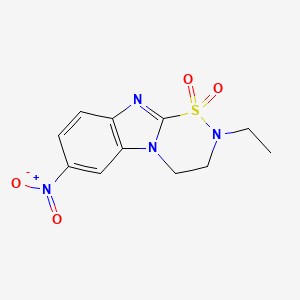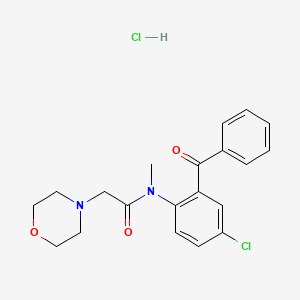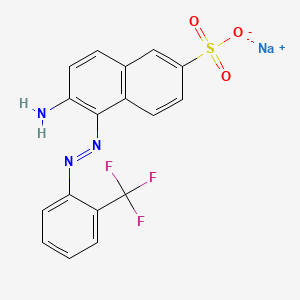
2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its naphthalene backbone, sulfonic acid group, amino group, and an azo linkage to a trifluoromethyl-substituted phenyl ring. It is commonly used in dye chemistry due to its vibrant color properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 2-(trifluoromethyl)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the formation of the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acetic acid are typically used.
Substitution: Sulfonation can be achieved using sulfuric acid or oleum, while desulfonation might require strong bases like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various sulfonated or desulfonated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is widely used as a dye intermediate. Its ability to form stable azo bonds makes it valuable in the synthesis of various azo dyes.
Biology
In biological research, it can be used as a staining agent due to its strong color properties. It helps in visualizing cellular components under a microscope.
Medicine
While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it is used in the production of dyes for textiles, leather, and paper. Its stability and vibrant color make it a preferred choice for high-quality dyes.
作用机制
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The trifluoromethyl group enhances its stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonic acid group increases its solubility in water, facilitating its use in aqueous environments.
相似化合物的比较
Similar Compounds
- 2-Naphthalenesulfonic acid, 6-amino-5-((4-chlorophenyl)azo)-, monosodium salt
- 2-Naphthalenesulfonic acid, 6-amino-5-((2-methylphenyl)azo)-, monosodium salt
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s stability and lipophilicity, making it more effective in various applications, especially in dye chemistry and biological staining.
属性
CAS 编号 |
72207-97-7 |
|---|---|
分子式 |
C17H11F3N3NaO3S |
分子量 |
417.3 g/mol |
IUPAC 名称 |
sodium;6-amino-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12F3N3O3S.Na/c18-17(19,20)13-3-1-2-4-15(13)22-23-16-12-7-6-11(27(24,25)26)9-10(12)5-8-14(16)21;/h1-9H,21H2,(H,24,25,26);/q;+1/p-1 |
InChI 键 |
GMHDQBFLKBOUMJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


